molecular formula C3H10ClNO B2752475 methoxydimethylamine hydrochloride CAS No. 120716-83-8

methoxydimethylamine hydrochloride

Cat. No.: B2752475
CAS No.: 120716-83-8
M. Wt: 111.57
InChI Key: MZVQVTBLCNTEBN-UHFFFAOYSA-N
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Description

Methoxydimethylamine hydrochloride is an organic compound with the molecular formula C3H10ClNO. It is a derivative of hydroxylamine where the hydrogen atoms are replaced by methyl groups. This compound is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

N,N,O-Trimethylhydroxylamine hydrochloride is a versatile intermediate in organic synthesis. It is primarily used as a reagent in the synthesis of Weinreb amides . Weinreb amides are important targets in organic synthesis because they can be converted into various functional groups and serve as precursors for many complex organic compounds .

Mode of Action

The compound interacts with its targets through chemical reactions. Specifically, it reacts with acyl chlorides to form Weinreb amides . This reaction involves the nucleophilic attack of the nitrogen atom in N,N,O-Trimethylhydroxylamine hydrochloride on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion .

Biochemical Pathways

The products of its reactions, such as weinreb amides, can be involved in various biochemical pathways depending on their structure .

Pharmacokinetics

It is generally used in a controlled laboratory or industrial setting, rather than being administered to living organisms .

Result of Action

The primary result of the action of N,N,O-Trimethylhydroxylamine hydrochloride is the formation of Weinreb amides from acyl chlorides . These amides can then be used as precursors for the synthesis of a wide variety of organic compounds .

Action Environment

The action of N,N,O-Trimethylhydroxylamine hydrochloride can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For example, the reaction with acyl chlorides is typically carried out in an organic solvent under controlled temperature conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxydimethylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of dimethyl sulfate with hydroxylamine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

  • Hydroxylamine reacts with dimethyl sulfate to form N,N-dimethylhydroxylamine.
  • The resulting N,N-dimethylhydroxylamine is then treated with hydrochloric acid to yield this compound.

Another method involves the reaction of methanol with hydroxylamine hydrochloride in the presence of a base. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound often employs a cascade one-pot reaction involving sulfur dioxide gas, sodium nitrite, sodium hydroxide, and dimethyl sulfate in a water phase. This method is advantageous due to its simplicity, environmental friendliness, and suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methoxydimethylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions include oximes, primary amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Methoxydimethylamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methoxydimethylamine hydrochloride is unique due to its combination of methoxy and dimethyl groups, which confer specific reactivity and stability. This makes it particularly useful in organic synthesis and as a research tool in studying DNA repair mechanisms.

Properties

IUPAC Name

N-methoxy-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.ClH/c1-4(2)5-3;/h1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVQVTBLCNTEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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